molecular formula C21H19NO3S B11176482 6,8,8,9-tetramethyl-3-(thiophen-2-ylcarbonyl)-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one

6,8,8,9-tetramethyl-3-(thiophen-2-ylcarbonyl)-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one

Cat. No.: B11176482
M. Wt: 365.4 g/mol
InChI Key: HSAHFIABYGXYJG-UHFFFAOYSA-N
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Description

6,8,8,9-TETRAMETHYL-3-(THIOPHENE-2-CARBONYL)-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE is a complex organic compound that features a unique structure combining a chromeno-pyridine core with a thiophene-2-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8,8,9-TETRAMETHYL-3-(THIOPHENE-2-CARBONYL)-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE typically involves multi-step organic reactions. One common approach is the condensation of a chromeno-pyridine derivative with a thiophene-2-carbonyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, such as palladium or nickel catalysts, to facilitate the coupling reactions. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6,8,8,9-TETRAMETHYL-3-(THIOPHENE-2-CARBONYL)-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

6,8,8,9-TETRAMETHYL-3-(THIOPHENE-2-CARBONYL)-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 6,8,8,9-TETRAMETHYL-3-(THIOPHENE-2-CARBONYL)-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE involves its interaction with specific molecular targets. The thiophene-2-carbonyl group can interact with enzymes or receptors, modulating their activity. The chromeno-pyridine core may also play a role in binding to DNA or proteins, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure.

    Chromeno-Pyridine Derivatives: Compounds such as 2H-chromeno[3,4-b]pyridine and 3H-chromeno[4,3-b]pyridine have similar core structures.

Uniqueness

6,8,8,9-TETRAMETHYL-3-(THIOPHENE-2-CARBONYL)-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE is unique due to the combination of the chromeno-pyridine core with the thiophene-2-carbonyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H19NO3S

Molecular Weight

365.4 g/mol

IUPAC Name

6,8,8,9-tetramethyl-3-(thiophene-2-carbonyl)pyrano[3,2-g]quinolin-2-one

InChI

InChI=1S/C21H19NO3S/c1-12-11-21(2,3)22(4)16-10-17-13(8-14(12)16)9-15(20(24)25-17)19(23)18-6-5-7-26-18/h5-11H,1-4H3

InChI Key

HSAHFIABYGXYJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=C3C=C(C(=O)OC3=C2)C(=O)C4=CC=CS4)C)(C)C

Origin of Product

United States

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